

Application Note & Protocols: Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

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Compound of Interest

Compound Name: **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**

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Introduction: A Chemist's Solution to a Classic Synthetic Challenge

In the realm of synthetic organic chemistry, the controlled formation of carbon-carbon bonds to produce ketones is a foundational transformation. However, the reaction of highly reactive organometallic reagents with common acylating agents, such as acid chlorides or esters, is often plagued by a persistent side reaction: over-addition. This leads to the formation of tertiary alcohols as byproducts, reducing the yield of the desired ketone and complicating purification.

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, the N-methoxy-N-methylamide derived from N-benzyloxycarbonyl (Cbz)-protected glycine, offers an elegant and robust solution to this challenge.^{[1][2]} Commonly referred to as the Cbz-glycine Weinreb amide, this versatile building block has become an indispensable tool for the high-yield synthesis of α -amino ketones and aldehydes, which are crucial intermediates in the development of pharmaceuticals and natural products.^{[1][3][4]}

This guide provides an in-depth look at the applications of this reagent, the mechanistic principles that ensure its unique reactivity, and detailed protocols for its synthesis and use.

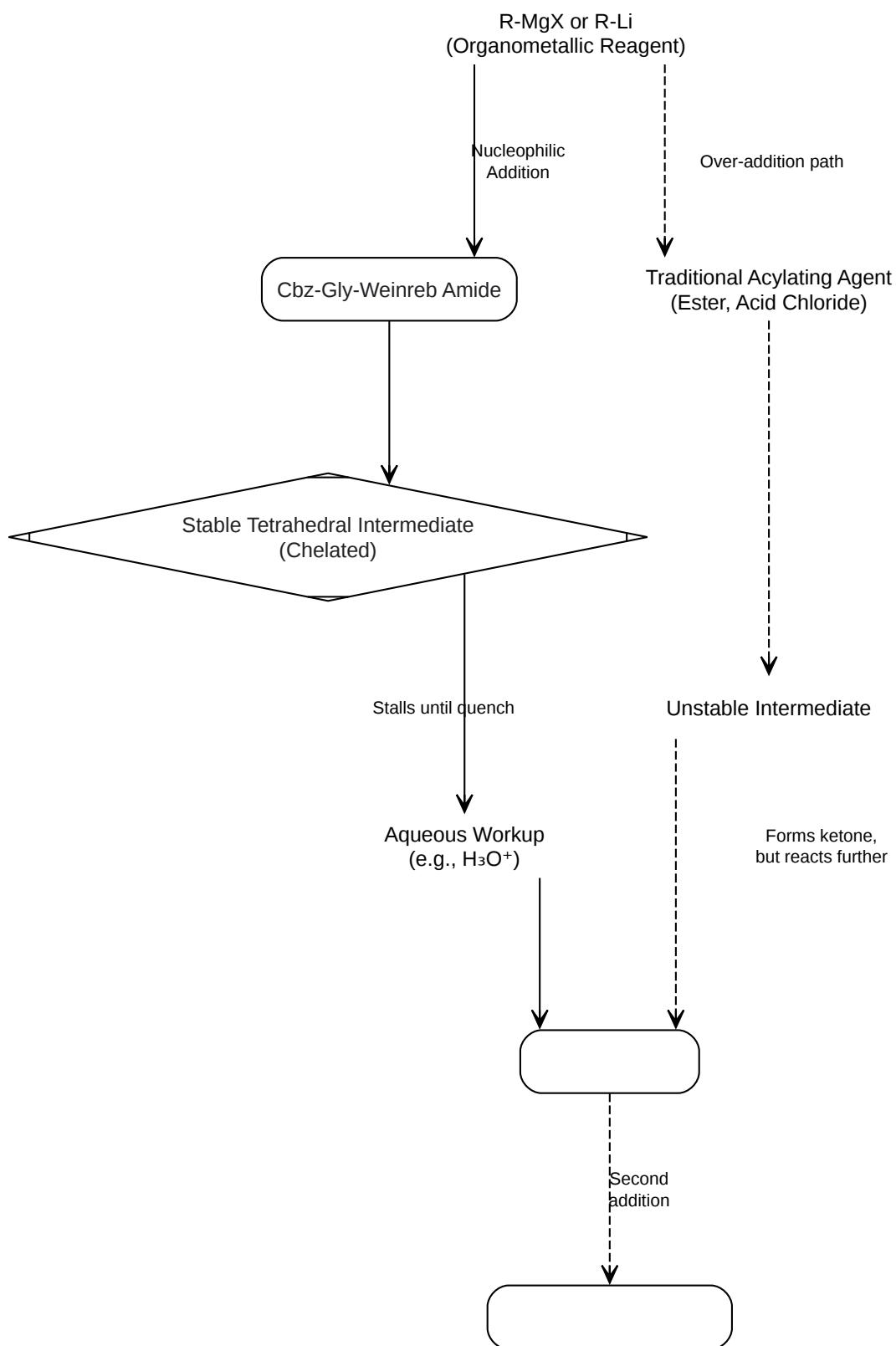
Compound Profile:

Property	Value
IUPAC Name	Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Synonym(s)	Cbz-Gly-Weinreb amide, N-Cbz-glycine Weinreb amide
CAS Number	121505-94-0 [5]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄ [5] [6]
Molecular Weight	252.27 g/mol
Appearance	White to off-white solid [6]
Storage	Ambient temperature, in a dry, well-sealed container [6]

Part 1: The Core Directive - Why Use a Weinreb Amide?

The utility of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate** stems from the inherent stability of the N-methoxy-N-methylamide (Weinreb amide) functional group. When a strong nucleophile, such as a Grignard or organolithium reagent, adds to the amide's carbonyl group, it forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by chelation between the lithium or magnesium cation and both the newly formed oxyanion and the N-methoxy oxygen atom.[\[1\]](#)[\[2\]](#)[\[7\]](#)

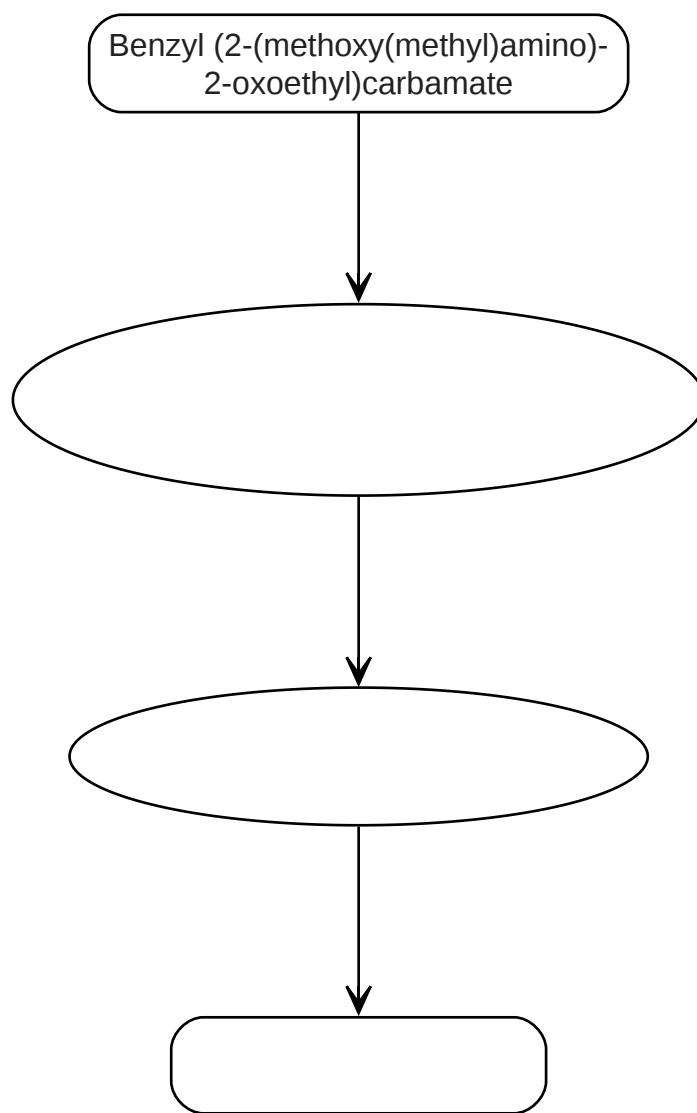
This stable, five-membered chelate is the key to preventing over-addition.[\[2\]](#)[\[7\]](#) It remains intact at low temperatures, preventing the collapse of the intermediate and the elimination of a leaving group. The reaction stalls at this stage until an aqueous quench is introduced, which protonates the intermediate and leads to the formation of the desired ketone.[\[8\]](#)

[Click to download full resolution via product page](#)**Figure 1.** The Weinreb amide pathway to ketones avoids over-addition.

Part 2: Key Applications and Methodologies

Synthesis of N-Cbz-Protected α -Amino Ketones

The premier application of Cbz-glycine Weinreb amide is the synthesis of α -amino ketones. This transformation is highly efficient and tolerates a wide array of functional groups on the incoming nucleophile.^[1] Organometallic reagents, including aliphatic, vinyl, aryl, and alkynyl Grignard and organolithium species, can be used successfully.^{[1][2]} This versatility makes the building block a gateway to a diverse library of α -amino ketone structures, which are valuable precursors for heterocycles and peptidomimetics.^{[3][9]}



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Figure 2. General workflow for α -amino ketone synthesis.

Synthesis of N-Cbz-Protected α -Amino Aldehydes

In addition to ketone synthesis, the Cbz-glycine Weinreb amide serves as an excellent precursor to N-Cbz-glycinal, a chiral α -amino aldehyde. This is achieved through controlled reduction with a hydride reagent, most commonly lithium aluminum hydride (LiAlH_4).^{[1][2]} Just as with organometallic reagents, the Weinreb amide functionality prevents over-reduction to the corresponding amino alcohol. The reaction stops at the aldehyde stage after workup. These aldehydes are valuable intermediates, particularly in reactions like reductive amination and Wittig olefination.^{[2][4]}

Part 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

Protocol 1: Synthesis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate

This protocol describes the synthesis from commercially available N-Cbz-glycine using a common peptide coupling agent.

Reagents & Materials	MW	Amount	Moles
N-Cbz-glycine	209.2 g/mol	10.0 g	47.8 mmol
N,O-dimethylhydroxylamine HCl	97.54 g/mol	5.11 g	52.4 mmol
HBTU	379.25 g/mol	19.9 g	52.4 mmol
Diisopropylethylamine (DIPEA)	129.25 g/mol	24.8 mL	143.4 mmol
Dichloromethane (DCM)	-	200 mL	-

Procedure:

- To a 500 mL round-bottom flask, add N-Cbz-glycine (10.0 g, 47.8 mmol), N,O-dimethylhydroxylamine hydrochloride (5.11 g, 52.4 mmol), and HBTU (19.9 g, 52.4 mmol).
- Add 200 mL of dichloromethane (DCM) to the flask and stir the resulting suspension at room temperature.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add DIPEA (24.8 mL, 143.4 mmol) dropwise to the stirring suspension over 15 minutes. Ensure the internal temperature remains below 5 °C.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).
- Once the starting material is consumed, dilute the reaction mixture with 100 mL of DCM.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel to yield the title compound as a white solid.

Protocol 2: General Procedure for α -Amino Ketone Synthesis

This protocol provides a general method for the reaction of the Weinreb amide with a Grignard reagent.

Reagents & Materials	Amount	Moles
Cbz-glycine Weinreb amide	1.0 g	3.96 mmol
Grignard Reagent (e.g., 1.0 M Phenylmagnesium bromide in THF)	4.4 mL	4.4 mmol (1.1 eq)
Anhydrous Tetrahydrofuran (THF)	20 mL	-

Procedure:

- Dissolve the Cbz-glycine Weinreb amide (1.0 g, 3.96 mmol) in anhydrous THF (20 mL) in an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add the Grignard reagent (4.4 mL of a 1.0 M solution, 4.4 mmol) dropwise via syringe over 10 minutes. The internal temperature should be maintained below -70 °C.
- After the addition, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.
- Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution while stirring vigorously at 0 °C.
- Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash chromatography to obtain the desired N-Cbz- α -amino ketone.

Part 4: Trustworthiness & Validation

The protocols described are founded on well-established chemical principles of the Weinreb Ketone Synthesis, a method proven reliable across countless applications in both academic and industrial research.[\[1\]](#)[\[2\]](#)[\[10\]](#) The key to reproducibility lies in two areas:

- Stoichiometry Control: The use of a slight excess (1.1-1.2 equivalents) of the organometallic reagent ensures complete consumption of the starting amide without promoting side reactions, thanks to the stability of the chelated intermediate.[\[11\]](#)
- Temperature Management: Maintaining low temperatures (-78 °C to 0 °C) during the addition of the organometallic reagent is critical to the stability of the tetrahedral intermediate and prevents its premature breakdown.[\[12\]](#)

By adhering to these principles, the described methods provide a self-validating system for the reliable and high-yield synthesis of α -amino ketones and aldehydes.

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